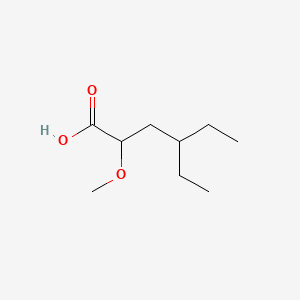
4-Ethyl-2-methoxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methoxyhexanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of hexanoic acid, characterized by the presence of an ethyl group at the fourth position and a methoxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxyhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives. For instance, starting with 2-methoxyhexanoic acid, an ethyl group can be introduced at the fourth position using ethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be scaled up easily.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-methoxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Formation of 4-ethyl-2-methoxyhexanone or 4-ethyl-2-methoxyhexanal.
Reduction: Formation of 4-ethyl-2-methoxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethyl-2-methoxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-methoxyhexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the methoxy and ethyl groups can affect its binding affinity and specificity towards molecular targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-2-methylhexanoic acid: Similar in structure but with a methyl group instead of a methoxy group.
4-Methylhexanoic acid: Lacks the ethyl and methoxy groups, making it less complex.
2-Methoxyhexanoic acid: Similar but without the ethyl group.
Uniqueness
4-Ethyl-2-methoxyhexanoic acid is unique due to the combination of both ethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs.
Propriétés
Formule moléculaire |
C9H18O3 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-ethyl-2-methoxyhexanoic acid |
InChI |
InChI=1S/C9H18O3/c1-4-7(5-2)6-8(12-3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) |
Clé InChI |
LYGAJKVQXCAUFR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


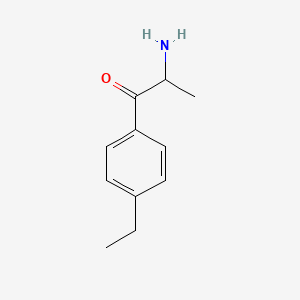
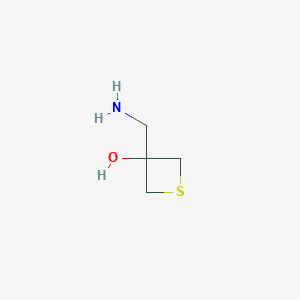

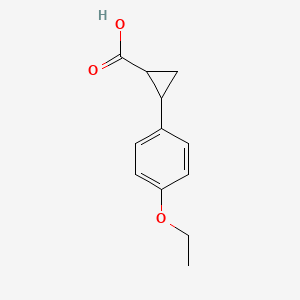

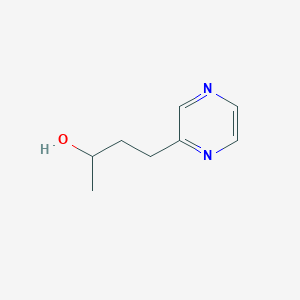


![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)

![2-Thia-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13528419.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)
amine](/img/structure/B13528446.png)
